molecular formula C16H20N2O B13781008 3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine

3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine

Cat. No.: B13781008
M. Wt: 256.34 g/mol
InChI Key: NCWFFAQNEXQRAL-UHFFFAOYSA-N
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Description

3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine is an organic compound that features a pyridine ring substituted with a tert-butyl-benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-ylamine and 4-tert-butylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The pyridine-2-ylamine is reacted with 4-tert-butylbenzyl chloride under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the tert-butyl-benzyloxy group.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butyl-benzyloxy)-3-ethoxy-benzaldehyde
  • 4-Tert-butyl-3-iodoheptane

Uniqueness

3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine is unique due to the presence of both a pyridine ring and a tert-butyl-benzyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C16H20N2O/c1-16(2,3)13-8-6-12(7-9-13)11-19-14-5-4-10-18-15(14)17/h4-10H,11H2,1-3H3,(H2,17,18)

InChI Key

NCWFFAQNEXQRAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(N=CC=C2)N

Origin of Product

United States

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